molecular formula C18H22N8O4 B14760659 8-[3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 7252-38-2

8-[3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B14760659
CAS No.: 7252-38-2
M. Wt: 414.4 g/mol
InChI Key: UGLNWWGMHZEWGJ-UHFFFAOYSA-N
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Description

This compound is a bis-purine-2,6-dione derivative characterized by two xanthine-like moieties linked via a propyl chain. Its molecular formula is C₁₉H₂₄N₈O₄, with an average mass of 428.453 g/mol and a monoisotopic mass of 428.192051 g/mol . The structure features:

  • 1,3-Dimethyl groups on the first purine ring.
  • 1,3,7-Trimethyl groups on the second purine ring.
  • A propyl bridge connecting the 8-position of the first purine to the 8-position of the second.

Properties

CAS No.

7252-38-2

Molecular Formula

C18H22N8O4

Molecular Weight

414.4 g/mol

IUPAC Name

8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C18H22N8O4/c1-22-10(21-14-12(22)16(28)26(5)18(30)24(14)3)8-6-7-9-19-11-13(20-9)23(2)17(29)25(4)15(11)27/h6-8H2,1-5H3,(H,19,20)

InChI Key

UGLNWWGMHZEWGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CCCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3,7-trimethylpurine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient for commercial purposes .

Chemical Reactions Analysis

Types of Reactions

8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3,7-trimethylpurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .

Scientific Research Applications

8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3,7-trimethylpurine-2,6-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3,7-trimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by inhibiting or activating these targets, leading to various physiological effects. For instance, it may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives are widely studied for their diverse biological activities. Below is a systematic comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Properties / Activities References
Target Compound 8-propyl-linked bis-purine with 1,3-dimethyl and 1,3,7-trimethyl groups 428.45 High steric bulk; potential for dual-target interactions due to two purine cores.
8,8’-Disulfanediylbis(1,3-dipropyl-purine-2,6-dione) (Compound 4) Disulfide-linked dimer with dipropyl substituents 534.18 Enhanced rigidity from disulfide bridge; lower solubility due to nonpolar propyl groups.
3-Ethyl-8-mercapto-1-(tetrahydrofuran-2-yl)methyl-purine-2,6-dione (11d) Tetrahydrofuran-derived substituent; ethyl and mercapto groups ~380 (estimated) Improved membrane permeability due to oxygen-rich tetrahydrofuran moiety.
Ethyl (E)-5-(2-(7-alkyl-1,3-dimethyl-purine-8-yl)hydrazinylidene)hexanoates Hydrazineylidene linker with variable alkyl chains (methyl to decyl) 350–500 (estimated) Short alkyl chains (methyl/ethyl) enhance oral bioavailability (BS = 0.55).
1-(2,6-Diisopropylphenyl)-3-(purine-8-ylmethyl)ureas (I–III) Urea linkers with bulky diisopropylphenyl groups ~500 (estimated) Potent acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors; high lipophilicity.
8-Benzylamino-1,3-dimethyl-7-propyl-purine-2,6-dione Benzylamino and propyl substituents 279.34 Moderate alpha-adrenoreceptor affinity; hypotensive activity observed.

Key Comparative Insights

Substituent Effects on Bioactivity :

  • The target compound’s methyl-rich structure contrasts with analogs like 11d (tetrahydrofuran) and 11e (trifluoromethylphenyl), which prioritize polar or electron-withdrawing groups for target-specific interactions .
  • Urea-linked derivatives (e.g., compounds I–III) exhibit higher enzyme inhibition (e.g., ACAT) due to hydrogen-bonding capacity but suffer from reduced solubility .

Pharmacokinetic Profiles :

  • Short alkyl chains (e.g., ethyl/methyl in derivatives) correlate with improved oral bioavailability (BS = 0.55), whereas longer chains (e.g., heptyl) reduce it . The target compound’s methyl/ethyl groups suggest favorable absorption.
  • Disulfide-linked dimers (e.g., compound 4) show stability in oxidative environments but may require metabolic activation for efficacy .

Therapeutic Potential: Vasodilatory activity is prominent in derivatives with electron-withdrawing groups (e.g., dichloro substituents in ), while the target compound’s methyl groups may favor anti-inflammatory or neuroprotective pathways . Cardiovascular activity in analogs (e.g., antiarrhythmic effects) highlights the role of piperazinyl/hydroxypropyl substituents, which are absent in the target compound .

Research Findings and Implications

  • Structural Optimization : The target compound’s propyl bridge and methyl groups balance steric bulk and solubility, making it a candidate for central nervous system (CNS) targets where blood-brain barrier penetration is critical.
  • Dual-Target Potential: Its bis-purine structure could allow simultaneous modulation of adenosine receptors (e.g., A₁ and A₂ₐ), a strategy explored in Parkinson’s disease therapeutics .
  • Synthetic Feasibility : Unlike disulfide-linked dimers (e.g., compound 4), the target compound avoids challenges in dimerization purity, simplifying scale-up .

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